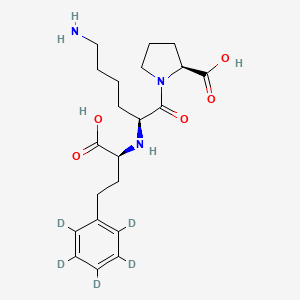
Acide 2-amino-5,6-dichloro-3(4H)-quinazoline acétique, ester benzylique, bromhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide, also known as BDCQA, is an organic compound that has been extensively studied for its potential applications in the fields of medicinal chemistry and biochemistry. BDCQA has been shown to possess many unique characteristics, such as its ability to act as an inhibitor of certain enzymes and its potential to be used in the synthesis of a variety of pharmaceuticals. In
Applications De Recherche Scientifique
Recherche pharmaceutique : Analogue de l'anagrélide
Ce composé est étroitement lié à Anagrelide, qui est utilisé pour traiter la thrombocytémie essentielle, une maladie où le corps produit trop de plaquettes . En tant qu'analogue, il peut être utilisé pour étudier la pharmacodynamie et la pharmacocinétique de l'Anagrelide, ce qui pourrait conduire au développement de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés.
Études biochimiques : Protéomique
En protéomique, ce composé peut servir d'outil biochimique pour comprendre les interactions et les fonctions des protéines. Il peut être utilisé pour marquer ou modifier les protéines, ce qui facilite l'identification et l'analyse des complexes protéomiques .
Analyse des métabolites
Ce composé est un métabolite de l'Anagrelide, ce qui signifie qu'il peut être utilisé dans des études pour comprendre les voies métaboliques et les produits de dégradation de l'Anagrelide dans l'organisme . Ceci est crucial pour l'évaluation de la sécurité et de l'efficacité des médicaments.
Chimie organique : Études de réaction
En chimie organique, l'étude des réactions en position benzylique est importante. Ce composé peut être utilisé pour explorer diverses réactions, telles que la bromation radicalaire et la substitution nucléophile, en raison de son site benzylique actif .
Mécanisme D'action
Propriétés
IUPAC Name |
benzyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2.BrH/c18-13-6-7-14-12(16(13)19)8-22(17(20)21-14)9-15(23)24-10-11-4-2-1-3-5-11;/h1-7H,8-10H2,(H2,20,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRYDDIOBQJWDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)OCC3=CC=CC=C3)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrCl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid](/img/structure/B586323.png)
![Oxireno[H]isoquinoline](/img/structure/B586327.png)





